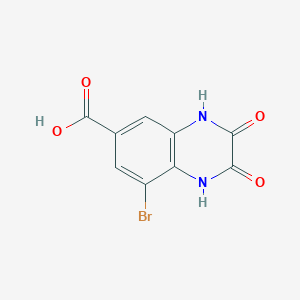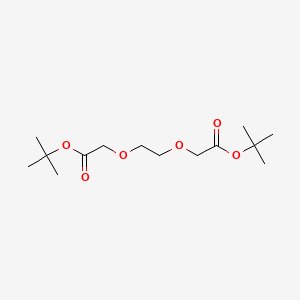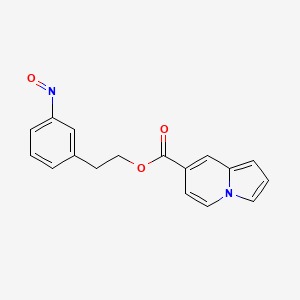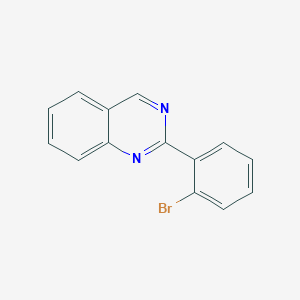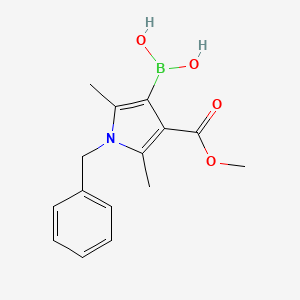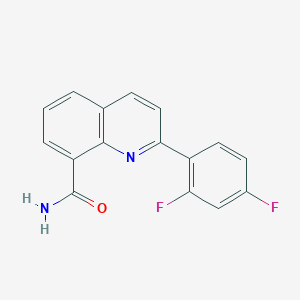
2-(2,4-Difluorophenyl)quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)quinoline-8-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the structure of this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)quinoline-8-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common method is the Pfitzinger reaction, which involves the condensation of isatins with anilines in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-(2,4-Difluorophenyl)quinoline-8-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimalarial, antibacterial, and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the translation elongation factor 2 (PfEF2), which is critical for protein synthesis in certain pathogens. This inhibition disrupts the protein synthesis process, leading to the death of the pathogen .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that also contain a quinoline core with fluorine atoms.
Uniqueness
2-(2,4-Difluorophenyl)quinoline-8-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a carboxamide group. This combination of functional groups enhances its chemical stability and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
655222-59-6 |
|---|---|
Molecular Formula |
C16H10F2N2O |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H10F2N2O/c17-10-5-6-11(13(18)8-10)14-7-4-9-2-1-3-12(16(19)21)15(9)20-14/h1-8H,(H2,19,21) |
InChI Key |
LVBDQLHDJVAUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-](/img/structure/B11841998.png)
![1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid](/img/structure/B11842004.png)
![Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842017.png)
![3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11842032.png)

![1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11842035.png)
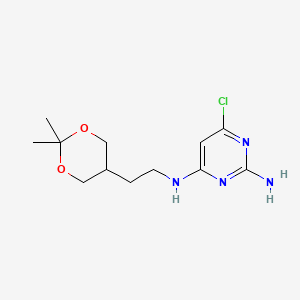

![11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol](/img/structure/B11842045.png)
